Dimethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate
Description
Dimethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate is a heterocyclic compound featuring a pyrrolo[1,2-b]pyridazine core substituted with a 4-bromobenzoyl group at position 7 and two methyl ester groups at positions 5 and 6. The bromobenzoyl substituent may enhance electronic properties or binding affinity in biological systems, similar to brominated analogs in antiviral studies .
Properties
CAS No. |
853334-12-0 |
|---|---|
Molecular Formula |
C18H13BrN2O5 |
Molecular Weight |
417.2 g/mol |
IUPAC Name |
dimethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate |
InChI |
InChI=1S/C18H13BrN2O5/c1-25-17(23)13-12-4-3-9-20-21(12)15(14(13)18(24)26-2)16(22)10-5-7-11(19)8-6-10/h3-9H,1-2H3 |
InChI Key |
LQVGIJJUNDESIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC=NN2C(=C1C(=O)OC)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Esterification
The dimethyl ester groups at positions 5 and 6 are introduced via esterification of a dicarboxylic acid precursor. For example, hydrolysis of a diethyl ester intermediate followed by refluxing with methanol and HCl yields the dimethyl ester.
Aroylation at Position 7
The 4-bromobenzoyl group is installed via Friedel-Crafts acylation or nucleophilic aromatic substitution. Using 4-bromobenzoyl chloride and AlCl₃ in dichloromethane, the aroyl group is electrophilically added to the electron-rich pyrrolopyridazine ring.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Steps | Yield* | Challenges |
|---|---|---|---|---|
| Cycloaddition with DMAD | Pyridazine, DMAD | [4+2] Cycloaddition, Acylation | Moderate | Regioselectivity control |
| Reissert Methodology | 3-Chloropyridazine, DMAD | Reissert formation, Coupling | Low | Multi-step purification |
| Intramolecular Cyclization | Keto-esters, Hydrazines | Cyclization, Reduction | High | Intermediate stability |
Chemical Reactions Analysis
Dimethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization: It can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate has been studied for its various biological activities:
-
Antifungal Activity :
- Research indicates that derivatives of pyrrolo[1,2-a]quinoline and related compounds exhibit significant antifungal properties against drug-resistant strains of Candida albicans. The compound's structure allows it to inhibit the growth of these pathogens effectively, making it a potential candidate for antifungal drug development .
- Anticancer Properties :
-
Inhibition of Kinases :
- The compound has been identified as a potential inhibitor of several kinases, which are crucial in various signaling pathways related to cancer and other diseases. For instance, optimization studies have shown that similar compounds can selectively inhibit kinases like GSK-3β and CDK-2, which are implicated in cancer progression .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Dimethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Target Compound:
- Dimethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate
- Core : Pyrrolo[1,2-b]pyridazine
- Substituents :
- 4-Bromobenzoyl at position 7
- Methyl esters at positions 5 and 6
Comparative Compounds:
Dimethyl 7-(2-bromoacetyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate (14a)
- Core : Pyrrolo[1,2-b]pyridazine
- Substituents :
- 2-Bromoacetyl at position 7
- Methyl esters at positions 5 and 6
- Synthesis : Microwave-assisted reaction, yielding yellow crystals (m.p. 177–178°C).
- Key Data: Property Value Melting Point (°C) 177–178 IR (cm⁻¹) 1740 (ester C=O), 1680 (ketone) Yield Not reported
Dimethyl 7-(2,2-dibromoacetyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate (14b)
- Core : Pyrrolo[1,2-b]pyridazine
- Substituents :
- 2,2-Dibromoacetyl at position 7
- Methyl esters at positions 5 and 6
- Synthesis : Microwave heating, yielding yellow crystals (m.p. 181–182°C).
- Key Data: Property Value Melting Point (°C) 181–182 IR (cm⁻¹) 1735 (ester C=O), 1675 (ketone) Yield Not reported
Comparison :
- The bromobenzoyl group in the target compound introduces aromaticity and bulkiness compared to the smaller bromoacetyl substituents in 14a and 14b. This may influence solubility, crystallinity, and biological interactions.
Antiviral Pyrrolo-Triazine Derivatives
- Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate
- Activity : IC₅₀ = 4 µg/mL against influenza A (H1N1), selectivity index = 187.
- Mechanism : Neuraminidase inhibition via molecular docking.
Relevance to Target Compound :
- The bromobenzoyl group in the target compound could mimic the 4-methoxyphenyl substituent in enhancing antiviral activity through π-π stacking or hydrophobic interactions.
Structural-Activity Relationships (SAR)
- brominated antiviral compounds in ).
- Ester vs. Amide Substitutions : Methyl esters in the target compound versus ethyl esters in may alter metabolic stability.
Biological Activity
Dimethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
- Molecular Formula : CHBrNO
- Molecular Weight : 445.3 g/mol
- CAS Number : 853334-12-0
The compound features a pyrrolo[1,2-b]pyridazine core structure, which is known for its diverse biological activities. The presence of the bromobenzoyl group is significant as it may enhance the compound's interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic applications:
Anticancer Activity
A study focusing on similar pyridazine derivatives reported that compounds with structural similarities exhibited notable anticancer properties. For instance, derivatives demonstrated significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .
Antimicrobial Activity
Pyridazine derivatives have shown promising results as antimicrobial agents. In vitro studies suggest that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Properties
Research indicates that similar compounds possess anti-inflammatory effects by modulating inflammatory cytokines and pathways. This property could make this compound a candidate for treating inflammatory diseases .
Case Studies and Research Findings
- Cytotoxicity Studies :
- Antimicrobial Testing :
-
Mechanistic Studies :
- Further investigations into the mechanism of action revealed that these compounds may induce apoptosis through the mitochondrial pathway and inhibit key enzymes involved in cancer progression. This was assessed using flow cytometry and Western blot analyses to measure apoptotic markers and protein expression levels associated with cell survival pathways .
Q & A
Q. What are the common synthetic routes for Dimethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step procedures, such as one-pot reactions combining cyclization and functionalization steps. For example, analogous compounds (e.g., tetrahydroimidazo[1,2-a]pyridine derivatives) are synthesized via sequential benzylation, cyanation, and esterification under reflux conditions . Optimization can be achieved using Design of Experiments (DoE) methodologies to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and analyze their impact on yield and purity. Statistical tools like response surface modeling help identify optimal conditions while minimizing experimental runs .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Key techniques include:
- NMR Spectroscopy : and NMR provide structural confirmation by mapping proton environments and carbon connectivity. For example, aromatic protons in the 4-bromobenzoyl group typically resonate at δ 7.5–8.0 ppm, while ester carbonyl carbons appear near δ 165–170 ppm .
- HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns. Discrepancies between calculated and observed values (e.g., ±0.005 Da) confirm purity .
- IR Spectroscopy : Stretching vibrations for ester (C=O at ~1720 cm) and ketone (C=O at ~1680 cm) groups help identify functional moieties .
Q. What are the typical chemical modifications possible for this compound, and how do reaction mechanisms influence derivative synthesis?
The compound’s reactivity is governed by its ester groups, bromobenzoyl moiety, and fused heterocyclic core. Common modifications include:
- Nucleophilic Acyl Substitution : The 4-bromobenzoyl group can undergo Suzuki coupling to introduce aryl/heteroaryl substituents.
- Ester Hydrolysis : Controlled hydrolysis of methyl esters generates carboxylic acids for further derivatization (e.g., amide coupling).
- Reductive Functionalization : Selective reduction of the pyridazine ring alters electron density, impacting downstream reactivity . Mechanistic studies (e.g., DFT calculations) are recommended to predict regioselectivity and stereochemical outcomes .
Advanced Research Questions
Q. How can computational methods enhance the design of novel derivatives with improved biological activity?
Integrated computational-experimental frameworks, such as those employed by ICReDD, combine quantum chemical calculations (e.g., reaction path searches) with machine learning to prioritize synthetic targets. For example:
- Molecular Docking : Predict binding affinities to biological targets (e.g., kinases) by simulating interactions between the compound’s derivatives and active sites.
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, metabolic stability) to filter candidates with drug-like profiles .
Q. What strategies are recommended for resolving contradictions in reported biological activity data across different studies?
Contradictions may arise from variability in assay conditions, purity, or biological models. Mitigation strategies include:
- Standardized Assay Protocols : Replicate studies under controlled conditions (e.g., fixed cell lines, solvent concentrations).
- Structure-Activity Relationship (SAR) Analysis : Systematically compare derivatives to isolate structural features responsible for activity discrepancies.
- Meta-Analysis : Use statistical tools (e.g., hierarchical clustering) to identify outliers or confounding variables in published datasets .
Q. What methodologies are employed to elucidate the compound's mechanism of action in biological systems?
- In Vitro Assays : Enzymatic inhibition assays (e.g., fluorescence-based kinase screens) quantify target engagement.
- Cellular Imaging : Confocal microscopy tracks subcellular localization using fluorescently tagged derivatives.
- Proteomics/Transcriptomics : Multi-omics profiling identifies downstream pathways affected by the compound (e.g., apoptosis markers, cytokine expression) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
